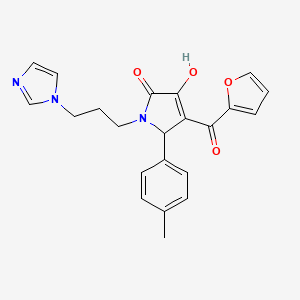
3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one: , often referred to as FIMPH , is a synthetic organic compound. Its chemical structure combines a furan-2-carbonyl group, an imidazole moiety, and a phenyl ring. The compound exhibits remarkable biological activities, making it a subject of scientific interest.
Vorbereitungsmethoden
Synthetic Routes:
Friedel-Crafts Acylation: FIMPH can be synthesized via a Friedel-Crafts acylation reaction. The furan-2-carbonyl group is introduced by acylating furan with an acid chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride).
Imidazole Alkylation: The imidazole ring is formed by alkylating imidazole with a propyl halide (e.g., 3-bromopropyl chloride).
Hydroxylation: The hydroxy group is introduced through a hydroxylation step using a suitable reagent (e.g., sodium hydroxide or potassium hydroxide).
Industrial Production: FIMPH is industrially produced through a combination of these synthetic steps, ensuring high yield and purity.
Analyse Chemischer Reaktionen
FIMPH undergoes several reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions.
Common reagents and conditions:
Oxidation: Mild oxidants like hydrogen peroxide or metal oxides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides.
Major products:
- Oxidation: Quinone derivative.
- Reduction: Alcohol derivative.
- Substitution: Alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
FIMPH finds applications in various fields:
Medicine: It exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.
Cancer Research: FIMPH’s quinone moiety may interfere with cancer cell metabolism.
Chemical Biology: Researchers study its interactions with enzymes and receptors.
Industry: Used as a building block for other compounds.
Wirkmechanismus
FIMPH’s effects are multifaceted:
Antioxidant: The phenolic hydroxyl group scavenges free radicals.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Cell Signaling: Interactions with cellular receptors modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
FIMPH stands out due to its unique combination of furan, imidazole, and phenyl moieties. Similar compounds include:
Imidazole Derivatives: Imidazole-based drugs like clotrimazole and ketoconazole.
Phenolic Compounds: Resveratrol and hydroquinone.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C22H21N3O4 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H21N3O4/c1-15-5-7-16(8-6-15)19-18(20(26)17-4-2-13-29-17)21(27)22(28)25(19)11-3-10-24-12-9-23-14-24/h2,4-9,12-14,19,27H,3,10-11H2,1H3 |
InChI-Schlüssel |
HMYFLMAKQJRKMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)
![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159968.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)

![7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159986.png)
![methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159987.png)
![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12159999.png)
![Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B12160006.png)
![6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B12160011.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B12160014.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160016.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160022.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12160030.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160036.png)
